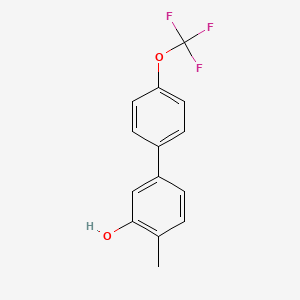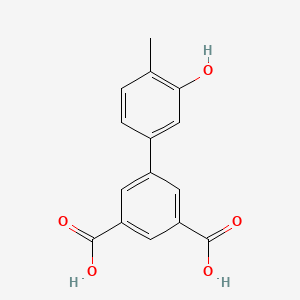
3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%
Descripción general
Descripción
3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% (3M5TFPP) is a phenolic compound with a wide range of applications in the scientific research field. It is used as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a substrate for enzyme reactions. 3M5TFPP is a highly versatile compound, capable of being used in a variety of contexts, from drug discovery to agricultural research. In
Aplicaciones Científicas De Investigación
3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used in a wide range of scientific research applications, including drug discovery, agricultural research, and analytical chemistry. In drug discovery, 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as an intermediate in the synthesis of potential therapeutic compounds. In agricultural research, 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as a reagent in the analysis of plant metabolites. In analytical chemistry, 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as a substrate in enzyme reactions, allowing for the analysis of enzyme kinetics and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is not well understood, but it is thought to act as an inhibitor of certain enzymes. Specifically, it is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. However, it is believed that inhibition of acetylcholinesterase may lead to an increase in acetylcholine levels, which can have a variety of effects on the body. Acetylcholine is a neurotransmitter that is involved in a variety of processes, including muscle contraction, learning and memory, and sleep. An increase in acetylcholine levels can lead to increased muscle contraction, improved learning and memory, and improved sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% in lab experiments has several advantages. It is a highly versatile compound, capable of being used in a variety of contexts. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is not well understood and there is limited information available on its mechanism of action and biochemical and physiological effects. Additionally, it is not a particularly stable compound and can be easily degraded.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%. It could be used in drug discovery, as an intermediate in the synthesis of potential therapeutic compounds. It could also be used to study the biochemical and physiological effects of acetylcholine in the body. Additionally, it could be used to study the effects of other neurotransmitters, such as dopamine and serotonin. Finally, it could be used to study the effects of various other compounds on the body, such as pesticides and other environmental pollutants.
Métodos De Síntesis
The synthesis of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% can be achieved via a few different routes. The most common method is the Sandmeyer reaction, which involves the reaction of 4-trifluoromethoxyphenol with sodium nitrite in the presence of hydrochloric acid. This reaction yields 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% as the major product, along with other side products. Another method is the reaction of 4-trifluoromethoxyphenol with aqueous sodium hydroxide, which yields a mixture of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% and 4-trifluoromethoxyphenol. This method is less commonly used due to the lower yields of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%.
Propiedades
IUPAC Name |
3-methyl-5-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-6-11(8-12(18)7-9)10-2-4-13(5-3-10)19-14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQFLBLBGWJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684015 | |
| Record name | 5-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-09-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-methyl-4′-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261897-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



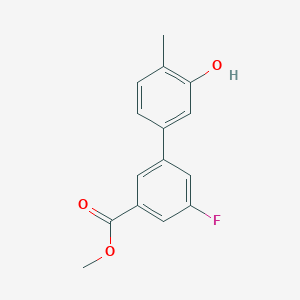


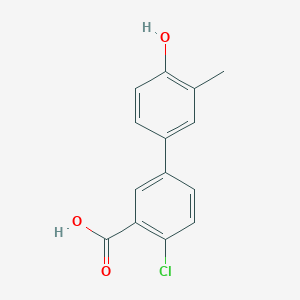
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)
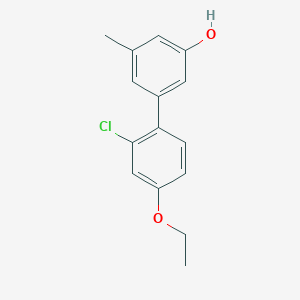
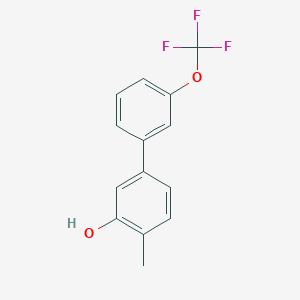
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)

